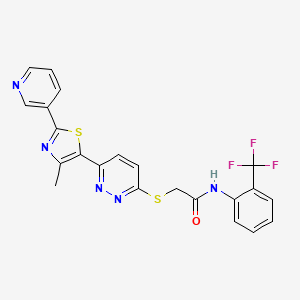

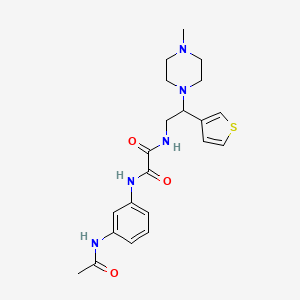

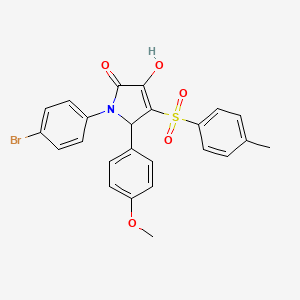

![molecular formula C17H11F6N3O B2548491 N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 241488-34-6](/img/structure/B2548491.png)

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” is a compound that belongs to the class of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have a broad range of beneficial pharmacological applications, including anti-inflammatory, anti-tumor activity, anti-proliferative, and antioxidant activity .

Synthesis Analysis

An efficient synthetic strategy was developed for the synthesis of hybrid pharmacophores, which encompass the merging of β-lactams, 1,8-naphthyridine, and secondary amines/pyridines . With a simple unified synthetic protocol, a series of substituted compounds were prepared and evaluated for their antimicrobial and anticancer activities . The synthesis was performed under microwave method, which afforded good yields in short reaction time with maximum selectivity compared with the conventional method .

Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . The NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of hydrogen atoms, their environment, and their connectivity .

Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” can be analyzed using various techniques. For instance, the compound can be synthesized via multicomponent reactions, which can efficiently generate a diverse set of complex molecular architectures . The reactions can be catalyzed by various catalysts, such as a water-soluble Ir catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” can be analyzed using various techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . The NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of hydrogen atoms, their environment, and their connectivity .

Applications De Recherche Scientifique

Perovskite Solar Cell Applications

This compound has been explored in the context of perovskite solar cell applications . Specifically, it has been used in the design of hole-transporting materials (HTMs) , which are an important part of perovskite solar cells (PSCs). The compound, along with other derivatives, has been shown to have good stability and high hole mobility, making it a promising candidate for use in PSCs .

Green Synthesis

The compound has been involved in green synthesis processes . These processes aim to reduce the environmental impact of chemical synthesis by minimizing the use of harmful substances and reducing waste. The compound has been synthesized using eco-friendly methods, yielding good results in a short reaction time .

Antimicrobial Activity

Some derivatives of the compound have shown promising antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents, which could be used to combat resistant strains of bacteria and other microbes .

Anticancer Activity

There is also evidence to suggest that the compound may have anticancer activity . Specifically, it has been evaluated for its effects against the MDA-MB-231 cell line, a type of breast cancer cell .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies involve the use of computational methods to predict the orientation of one molecule (the ligand) when bound to another (the receptor). This can provide valuable insights into the potential interactions between the compound and various biological targets .

Development of Bio-Active Molecules

The compound has been used in the development of bio-active molecules . These molecules have biological activity and can interact with various biological targets, potentially leading to therapeutic effects .

Mécanisme D'action

Target of Action

Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells .

Mode of Action

Similar compounds have been shown to have good stability and high hole mobility , which could suggest a similar mode of action.

Biochemical Pathways

Similar compounds have been used in perovskite solar cells, which involve complex photoelectric properties .

Pharmacokinetics

Similar compounds have been shown to have good stability , which could suggest favorable pharmacokinetic properties.

Result of Action

Similar compounds have been shown to improve the power conversion efficiency of perovskite solar cells .

Action Environment

Similar compounds have been used in perovskite solar cells, which are known to be influenced by environmental factors such as light and temperature .

Orientations Futures

The future directions for the research on “N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” could include the development of more effective routes for the synthesis of structurally intricate molecules with the best pharmacological activity . Additionally, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom economical approaches .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N3O/c1-27-10-4-2-9(3-5-10)24-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)25-15(11)26-14/h2-8H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYFINIOJAGADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

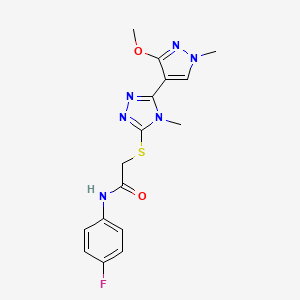

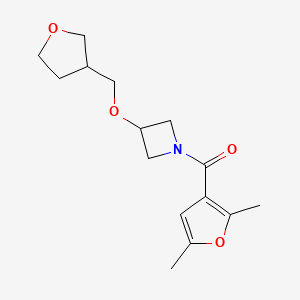

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)

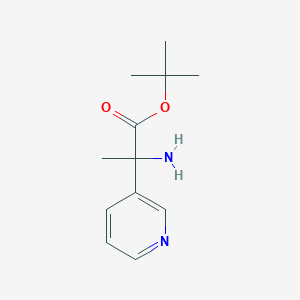

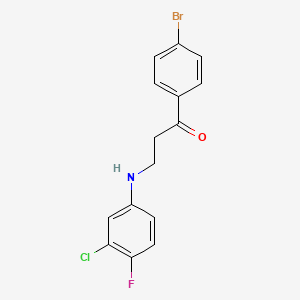

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

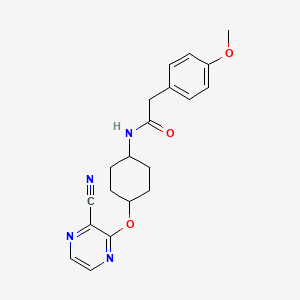

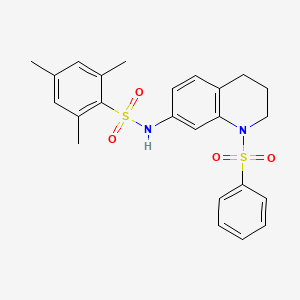

![(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548424.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)